1-Succinimidyl-3'-pyrenebutyrate
Description
(2,5-Dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate (CAS: 97427-71-9) is a specialized chemical compound with a molecular formula of C₂₄H₁₉NO₄ and a molecular weight of 385.41 g/mol . Structurally, it consists of a pyren-1-yl group attached to a butanoate backbone, which is further functionalized with a 2,5-dioxopyrrolidin-1-yl (succinimidyl) ester moiety. This design makes it highly reactive toward nucleophiles, particularly amine groups, enabling its use as a crosslinking agent or fluorescent probe in bioconjugation and materials science. The pyrene moiety confers strong fluorescence properties, making the compound valuable in applications requiring optical detection .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNMDCCMCLUHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150902 | |
| Record name | 1-Succinimidyl-3'-pyrenebutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114932-60-4 | |
| Record name | 1-Succinimidyl-3'-pyrenebutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114932604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Succinimidyl-3'-pyrenebutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrenebutyric acid N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-Pyrenebutyric acid N-hydroxysuccinimide ester typically involves the reaction of 1-Pyrenebutyric acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere . The product is then purified by recrystallization or chromatography.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Pyrenebutyric acid N-hydroxysuccinimide ester primarily undergoes substitution reactions. It acts as an activating reagent for carboxylic acids, facilitating the formation of amide bonds with amines . Common reagents used in these reactions include amines and coupling agents like dicyclohexylcarbodiimide. The major product formed from these reactions is the corresponding amide .
Scientific Research Applications
1-Pyrenebutyric acid N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Pyrenebutyric acid N-hydroxysuccinimide ester involves the activation of carboxylic acids to form reactive esters. These esters can then react with amines to form stable amide bonds. The molecular targets include carboxylic acids and amines, and the pathways involved are primarily those related to peptide bond formation and protein immobilization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three structurally related derivatives:
Ethyl-6-(2,5-Dioxopyrrolidin-1-yl)hexanoate Derivatives
Key Features :
- Structure: These derivatives feature a hexanoate chain instead of butanoate, with a terminal 2,5-dioxopyrrolidin-1-yl group (e.g., ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate) .
- Copper catalysts are required for substitution reactions, suggesting a radical-ionic mechanism .
- Applications : Primarily used in synthetic organic chemistry for heterocycle functionalization.
Comparison :
- The shorter butanoate chain in (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate reduces steric hindrance, favoring conjugation with bulky biomolecules.
- The pyren-1-yl group provides fluorescence, absent in hexanoate derivatives.
4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic Acid
Key Features :
- Structure: Contains a methylamino group and a carboxylic acid substituent on the butanoate backbone (CAS: 1248789-57-2; MW: 228.25 g/mol) .
- Reactivity: The carboxylic acid and methylamino groups enable zwitterionic behavior, altering solubility and reactivity compared to succinimidyl esters.
- Applications : Likely used in peptide synthesis or as a bifunctional linker.
Comparison :
- The absence of a pyrenyl group limits optical applications.
- The zwitterionic nature improves aqueous solubility, whereas (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate is more hydrophobic.
Succinimidyl Ester Derivatives with Aromatic Substituents
Key Features :
- Structure : Compounds like 2,5-dioxopyrrolidin-1-yl benzoate share the succinimidyl ester group but lack the pyrenyl moiety.
- Reactivity : Similar amine-targeting reactivity but without fluorescence.
- Applications : Common in protein labeling without optical detection needs.
Comparison :
- The pyrenyl group in (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate adds fluorescence tracking capabilities, distinguishing it from non-aryl succinimidyl esters.
Data Table: Structural and Functional Comparison
Biological Activity
(2,5-Dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate, with a CAS number of 114932-60-4, is a compound of interest due to its unique structural properties and potential applications in biochemistry and materials science. This article provides a comprehensive overview of its biological activity, synthesis, applications, and relevant research findings.
- Molecular Formula : C24H19NO4
- Molecular Weight : 385.412 g/mol
- MDL Number : MFCD00077403
This compound is classified as an amine-reactive ester, which allows it to interact with various biological molecules, making it suitable for diverse applications.
The biological activity of (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate primarily stems from its ability to form covalent bonds with amine groups in proteins. This reactivity can facilitate the development of biosensors and other bioconjugates. For instance, it has been utilized to coat carbon nanotube-based biosensors for the capture of antibodies and proteins, enhancing detection sensitivity and specificity .
Applications in Research
- Biosensing : The compound's ability to modify surfaces for biosensing applications has been documented. It is particularly effective in the immobilization of biomolecules on sensor platforms.
- Drug Delivery Systems : Its unique structure allows for potential use in targeted drug delivery systems, where it can be conjugated with therapeutic agents.
- Fluorescent Probes : The pyrene moiety in the compound provides fluorescence properties, making it useful in imaging and tracking biological processes.
Case Study 1: Carbon Nanotube Biosensors
In a study conducted by researchers at Cayman Chemical, (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate was used to enhance the performance of carbon nanotube-based biosensors. The study demonstrated that the compound improved the sensitivity of antibody capture assays significantly compared to traditional methods .
Case Study 2: Protein Conjugation
Another research effort highlighted the efficacy of this compound in protein conjugation techniques. By utilizing its amine-reactive properties, researchers successfully attached various proteins to surfaces for enhanced analytical applications. This approach facilitated improved detection limits in immunoassays .
Research Findings
Recent investigations into the biological activity of (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate have yielded promising results:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate, and how do they influence its handling in experimental workflows?
- Answer : The compound (CAS 97427-71-9) has a molecular weight of 385.41 g/mol (C₂₄H₁₉NO₄) and contains a pyrenyl group for fluorescence and a dioxopyrrolidinyl ester for reactivity. Its solubility is highly solvent-dependent: it dissolves in polar aprotic solvents (e.g., DMF, DMSO) but is less soluble in aqueous buffers. Pre-experiment solubility profiling using UV-Vis spectroscopy (λex = 340 nm for pyrene) is recommended to optimize reaction conditions .
Q. What are standard synthetic routes for preparing (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate, and what purity validation methods are required?
- Answer : Synthesis typically involves coupling 4-pyren-1-ylbutanoic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide crosslinker (e.g., EDC). Post-synthesis, purification via silica gel chromatography (eluent: ethyl acetate/hexane) is critical. Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS). Contaminants like unreacted pyrene derivatives should be monitored .
Q. How can researchers ensure stability of this compound during storage and experimental use?
- Answer : Store the compound at –20°C under inert gas (argon) to prevent hydrolysis of the NHS ester. For aqueous applications, prepare fresh solutions in pH 7.4 buffers (e.g., PBS) and use within 2 hours. Degradation can be tracked via TLC or fluorescence quenching assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields when using (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate for protein conjugation?
- Answer : Yield variability often arises from competing hydrolysis of the NHS ester. To mitigate this:
- Optimize pH (6.5–7.5) to balance amine reactivity and ester stability.
- Use excess linker (10:1 molar ratio) and short reaction times (<1 hour).
- Monitor conjugation efficiency via SDS-PAGE with fluorescence imaging (pyrene’s excimer emission at 470 nm) .
Q. How can this compound be applied in photo-crosslinking studies to map protein-protein interactions?
- Answer : The pyrenyl group enables UV-induced crosslinking (λ = 350 nm). For example, conjugate the NHS ester to a target protein’s lysine residues, then irradiate to capture transient interactions. Validate crosslinks using mass spectrometry (e.g., LC-MS/MS) and computational modeling to distinguish specific vs. non-specific binding .
Q. What computational methods support the design of derivatives with improved reactivity for bioconjugation?
- Answer : Density functional theory (DFT) calculations can predict charge distribution on the NHS ester carbonyl groups, guiding substitutions to enhance electrophilicity. For instance, introducing electron-withdrawing groups (e.g., -CF₃) at the pyrrolidinone ring increases reaction rates with nucleophiles .
Q. How does steric hindrance from the pyrenyl group affect conjugation efficiency in crowded biological environments?
- Answer : The bulky pyrenyl moiety can reduce accessibility to target amines. Use spacer arms (e.g., PEG linkers) to mitigate steric effects. Fluorescence polarization assays can quantify binding efficiency in complex matrices like cell lysates .
Methodological Notes
- Contradiction Analysis : Conflicting reports on hydrolysis rates may stem from solvent trace moisture. Use Karl Fischer titration to quantify water content in reaction solvents .
- Advanced Applications : In drug delivery, the compound’s pyrene moiety can enhance cellular uptake via hydrophobic interactions, validated using confocal microscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
